trans-2-(4-Methoxyphenyl)vinylboronic acid

Physical Property Handling Purity Indicator

trans-2-(4-Methoxyphenyl)vinylboronic acid (CAS 72316-18-8), also known as (E)-4-methoxystyrylboronic acid, is a solid organoboron reagent with a trans-configured vinyl group, a boronic acid moiety, and a 4-methoxyphenyl substituent. It is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Liebeskind-Srogl couplings, for the synthesis of complex organic molecules, pharmaceuticals, and functional materials.

Molecular Formula C9H11BO3
Molecular Weight 177.99 g/mol
CAS No. 72316-18-8
Cat. No. B3038061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-Methoxyphenyl)vinylboronic acid
CAS72316-18-8
Molecular FormulaC9H11BO3
Molecular Weight177.99 g/mol
Structural Identifiers
SMILESB(C=CC1=CC=C(C=C1)OC)(O)O
InChIInChI=1S/C9H11BO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+
InChIKeyLGSBCAPDUJYMOQ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(4-Methoxyphenyl)vinylboronic Acid (CAS 72316-18-8): Procurement-Grade Vinylboronic Acid for Cross-Coupling


trans-2-(4-Methoxyphenyl)vinylboronic acid (CAS 72316-18-8), also known as (E)-4-methoxystyrylboronic acid, is a solid organoboron reagent with a trans-configured vinyl group, a boronic acid moiety, and a 4-methoxyphenyl substituent . It is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Liebeskind-Srogl couplings, for the synthesis of complex organic molecules, pharmaceuticals, and functional materials . Its physical properties, such as a melting point of 140-144 °C and a purity typically ≥95%, define its handling and application profile .

Why a Generic Boronic Acid Cannot Substitute trans-2-(4-Methoxyphenyl)vinylboronic Acid in Stereoselective and Specific Cross-Couplings


The trans-2-(4-Methoxyphenyl)vinylboronic acid is not a commodity reagent. Its unique combination of a defined trans-vinyl geometry and a 4-methoxyphenyl group confers distinct reactivity and selectivity profiles in cross-coupling reactions . This differentiates it from simple aryl boronic acids like phenylboronic acid or even other vinylboronic acids. Its specific structure is crucial for applications such as enantioselective conjugate additions, Liebeskind-Srogl couplings, and the Petasis reaction, where the steric and electronic properties of the vinyl group and the methoxy substituent directly influence reaction outcome and yield . Substituting with a generic analog can lead to complete reaction failure, poor stereoselectivity, or significantly lower yields, making this specific compound essential for targeted synthetic routes [1].

Quantitative Differentiation: trans-2-(4-Methoxyphenyl)vinylboronic Acid vs. Common Boronic Acid Analogs


Melting Point as a Purity and Handling Indicator: A 68°C Difference from 4-Methoxyphenylboronic Acid

The melting point of trans-2-(4-Methoxyphenyl)vinylboronic acid is 140-144 °C, which is significantly lower than that of the commonly used aryl boronic acid, 4-methoxyphenylboronic acid (mp 208-210 °C) . This substantial difference of ~68°C reflects the distinct molecular structure conferred by the vinyl group and has practical implications for handling and purification.

Physical Property Handling Purity Indicator

Superior Purity Profile: 98% Specification vs. Typical 95% for Phenylboronic Acid

The target compound is commercially available at a purity of 98%, a specification that is superior to the standard 95% grade often found for foundational reagents like phenylboronic acid . This higher purity grade directly translates to more reliable and reproducible outcomes in sensitive catalytic cycles by minimizing the impact of unknown impurities.

Purity Quality Control Reproducibility

Reactivity in Niche Couplings: Validated Use in Liebeskind-Srogl and Petasis Reactions

Unlike simpler aryl boronic acids like phenylboronic acid, trans-2-(4-Methoxyphenyl)vinylboronic acid is specifically validated and commonly used as a reactant in Liebeskind-Srogl cross-coupling and Petasis three-component reactions [1]. The trans-configuration of the vinyl group is essential for the stereochemical outcome in these reactions, as demonstrated in the enantioselective synthesis of (dihydroxy)homotyrosines via Petasis asymmetric dihydroxylation .

Cross-Coupling Liebeskind-Srogl Petasis Reaction

Defined Stereochemistry: Guaranteed trans (E)-Configuration for Stereoselective Synthesis

The compound is specified as the trans (E)-isomer, a critical parameter for stereoselective reactions . In contrast, many generic vinylboronic acids are sold as mixtures of cis and trans isomers or with undefined stereochemistry. The trans-configuration is explicitly noted in the IUPAC name ([(1E)-2-(4-methoxyphenyl)ethenyl]boronic acid) and SMILES string (COc1ccc(\C=C\B(O)O)cc1) .

Stereochemistry Stereoselective Synthesis Geometric Isomer

Optimal Application Scenarios for trans-2-(4-Methoxyphenyl)vinylboronic Acid Based on Differentiated Evidence


Enantioselective and Stereoselective Synthesis

The defined trans-configuration is critical for achieving high stereoselectivity in reactions like the Petasis asymmetric dihydroxylation and enantioselective conjugate additions . Procure this reagent when the stereochemical integrity of a styryl moiety is a non-negotiable requirement for the target molecule's biological activity.

Execution of Liebeskind-Srogl Cross-Coupling Protocols

This compound is a validated reactant for Liebeskind-Srogl couplings, a specific methodology not generally applicable to simple aryl boronic acids [1]. Research groups aiming to utilize this mild, thioester-based coupling to access complex ketones should prioritize this specific vinylboronic acid to ensure reaction success.

High-Purity Demanding Catalytic Cycles

The availability of this compound in a 98% purity grade makes it suitable for sensitive catalytic cycles where trace impurities can poison the catalyst and dramatically reduce yield . This is especially relevant for late-stage functionalization in drug discovery, where material is precious and maximizing yield is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-2-(4-Methoxyphenyl)vinylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.